molecular formula C13H15N3O B7508057 N-(3,5-dimethylphenyl)-2-imidazol-1-ylacetamide

N-(3,5-dimethylphenyl)-2-imidazol-1-ylacetamide

Katalognummer B7508057
Molekulargewicht: 229.28 g/mol
InChI-Schlüssel: UEZYMJVIRYHNLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-dimethylphenyl)-2-imidazol-1-ylacetamide, also known as DMIA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMIA is a member of the imidazole class of compounds and has been shown to possess various biochemical and physiological effects.

Wirkmechanismus

The exact mechanism of action of N-(3,5-dimethylphenyl)-2-imidazol-1-ylacetamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. N-(3,5-dimethylphenyl)-2-imidazol-1-ylacetamide has been shown to increase GABA levels in the brain, leading to the suppression of neuronal activity and the resulting anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-imidazol-1-ylacetamide has been shown to possess various biochemical and physiological effects. It has been reported to increase GABA levels in the brain, leading to the suppression of neuronal activity. N-(3,5-dimethylphenyl)-2-imidazol-1-ylacetamide has also been shown to possess antioxidant activity, which may contribute to its anticancer properties. Additionally, N-(3,5-dimethylphenyl)-2-imidazol-1-ylacetamide has been reported to exhibit anti-inflammatory effects, suggesting its potential use in the treatment of inflammatory disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3,5-dimethylphenyl)-2-imidazol-1-ylacetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized with high purity. Additionally, N-(3,5-dimethylphenyl)-2-imidazol-1-ylacetamide has been extensively studied, and its mechanism of action is well understood, making it a useful tool for investigating the GABAergic system. However, N-(3,5-dimethylphenyl)-2-imidazol-1-ylacetamide has some limitations for lab experiments. It has low water solubility, which may limit its use in certain assays. Additionally, N-(3,5-dimethylphenyl)-2-imidazol-1-ylacetamide has not been extensively studied in vivo, and more research is needed to fully understand its potential therapeutic applications.

Zukünftige Richtungen

There are several future directions for N-(3,5-dimethylphenyl)-2-imidazol-1-ylacetamide research. One area of interest is the development of more water-soluble derivatives of N-(3,5-dimethylphenyl)-2-imidazol-1-ylacetamide, which may increase its usefulness in certain assays. Additionally, more in vivo studies are needed to fully understand the potential therapeutic applications of N-(3,5-dimethylphenyl)-2-imidazol-1-ylacetamide. Another area of interest is the investigation of N-(3,5-dimethylphenyl)-2-imidazol-1-ylacetamide as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, which are characterized by the loss of GABAergic neurons. Overall, N-(3,5-dimethylphenyl)-2-imidazol-1-ylacetamide has significant potential for therapeutic applications, and further research is needed to fully understand its properties and potential uses.

Synthesemethoden

N-(3,5-dimethylphenyl)-2-imidazol-1-ylacetamide can be synthesized using a variety of methods, including the reaction of 3,5-dimethylphenylhydrazine with ethyl chloroacetate, followed by cyclization with potassium carbonate. This method has been reported to yield N-(3,5-dimethylphenyl)-2-imidazol-1-ylacetamide with a purity of over 98%.

Wissenschaftliche Forschungsanwendungen

N-(3,5-dimethylphenyl)-2-imidazol-1-ylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, antinociceptive, and anxiolytic properties, making it a promising candidate for the treatment of epilepsy, pain, and anxiety disorders. N-(3,5-dimethylphenyl)-2-imidazol-1-ylacetamide has also been reported to exhibit anticancer activity, suggesting its potential use in cancer therapy.

Eigenschaften

IUPAC Name

N-(3,5-dimethylphenyl)-2-imidazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10-5-11(2)7-12(6-10)15-13(17)8-16-4-3-14-9-16/h3-7,9H,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZYMJVIRYHNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.